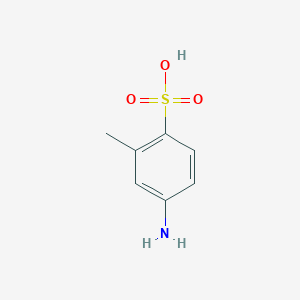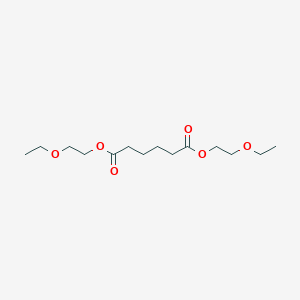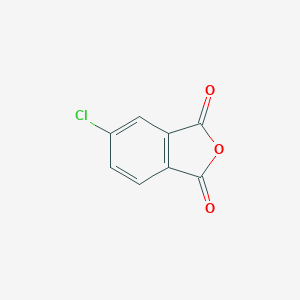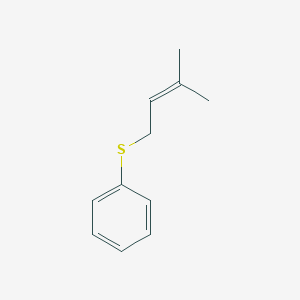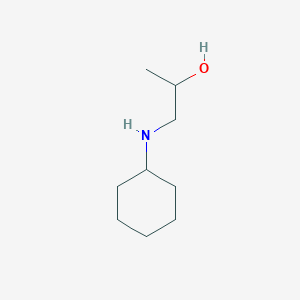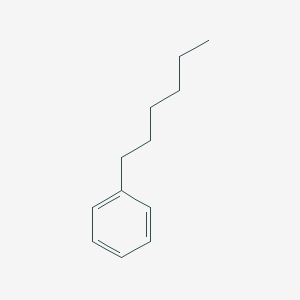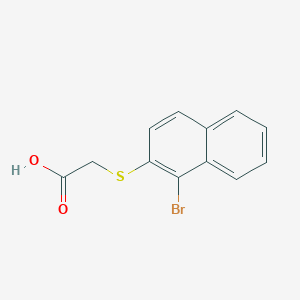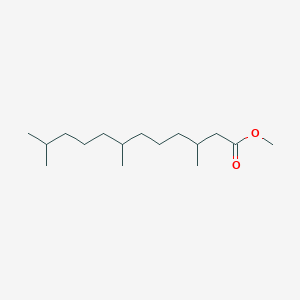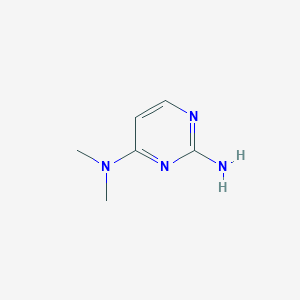
N4,N4-dimethylpyrimidine-2,4-diamine
Übersicht
Beschreibung
Synthesis Analysis The synthesis of N4,N4-dimethylpyrimidine-2,4-diamine derivatives can involve the use of starting ingredients such as formimidamide or 4-(dimethylamino) benzimidamide, leading to the formation of various substituted pyrimidine diamine compounds. These compounds are often targeted for their potential antimicrobial properties against a range of bacteria and fungi. For instance, derivatives synthesized from the mentioned starting ingredients have shown significant antimicrobial activity, indicating their relevance in developing potential antimicrobial agents (M. S. Rao, T. B. Rao, & Cherukumalli Purna Koteswara, 2020).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents : A study conducted by Rao, Rao, and Koteswara (2020) synthesized derivatives of pyrimidine-2,4-diamine, including dimethyl variants, showing potential as antimicrobial agents against various bacteria and fungi (Rao, Rao, & Koteswara, 2020).
Larvicidal Activity : Gorle, Maddila, Chokkakula, Lavanya, Singh, and Jonnalagadda (2016) reported the synthesis of pyrimidine-2,4-diamine derivatives with significant larvicidal activity against larvae, showing potential in pest control (Gorle et al., 2016).
Coordination Chemistry : Salas, Romero, Sánchez, and Quirós (1999) explored the coordination chemistry of 1,2,4-triazolo-[1,5-a]pyrimidine derivatives, a class including pyrimidine-2,4-diamines, focusing on their structural features and coordination with metal atoms (Salas et al., 1999).
Cancer Research : In the field of cancer research, Rao, Rao, Koteswara Rao, and Maddur (2020) synthesized and characterized novel pyrimidine-4,5-diamines, including dimethyl derivatives, as potential anticancer agents, demonstrating significant activity against cancer cell lines (Rao, Rao, Koteswara Rao, & Maddur, 2020).
Pharmaceutical Metabolism : The metabolism of certain pharmaceutical compounds involving pyrimidine-2,4-diamine structures has been studied by Sweeny, Li, Clough, Bhamidipati, Singh, Park, Baluom, Grossbard, and Lau (2010), providing insights into the biotransformation of these compounds in the human body (Sweeny et al., 2010).
Antibacterial Activities : Fan, Guo, Shao, Zhou, Hu, Liu, Chen, and Yi (2020) designed and synthesized pyrimidine-2,4-diamine derivatives targeting bacterial membranes, showing promising antibacterial activities, particularly against E. coli and S. aureus (Fan et al., 2020).
Material Science : In material science, Wang, Liou, Liaw, and Huang (2008) synthesized polyimides using pyridine-containing diamine monomers, including pyrimidine-2,4-diamine structures, demonstrating their high glass transition and thermal stability (Wang, Liou, Liaw, & Huang, 2008).
Molecular Biology : In molecular biology, Urdea, Warner, Running, Stempien, Clyne, and Horn (1988) explored the use of pyrimidine-2,4-diamine derivatives in non-radioisotopic hybridization assays, which are significant in DNA synthesis and labeling (Urdea et al., 1988).
Eigenschaften
IUPAC Name |
4-N,4-N-dimethylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10(2)5-3-4-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDKGRAWYIGOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4-dimethylpyrimidine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



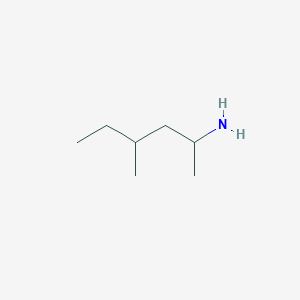
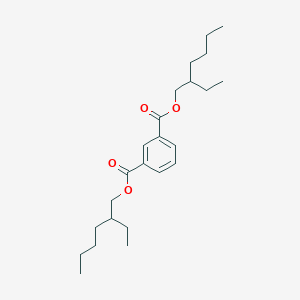
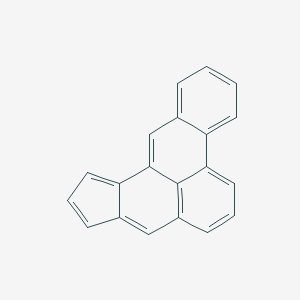
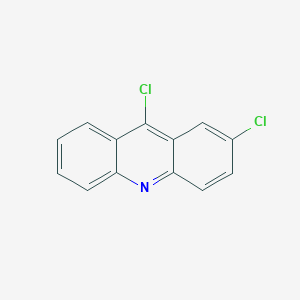
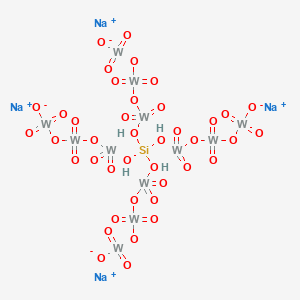
![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)
